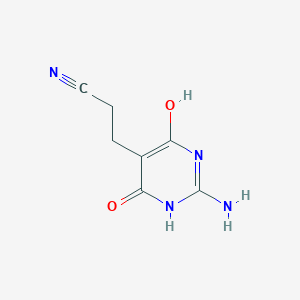
3-(2-Amino-4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Amino-4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)propanenitrile is a complex organic compound belonging to the pyrimidine family This compound features a pyrimidine ring substituted with amino, hydroxy, and oxo groups, along with a propanenitrile side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)propanenitrile typically involves multi-step organic reactions. One common method starts with the condensation of cyanoacetic acid with urea under basic conditions to form the pyrimidine ring. The reaction proceeds as follows:
Condensation Reaction: Cyanoacetic acid reacts with urea in the presence of a base such as sodium hydroxide to form 2-amino-4-hydroxy-6-oxo-1,6-dihydropyrimidine.
Nitrile Addition: The intermediate product is then reacted with acrylonitrile under acidic conditions to introduce the propanenitrile side chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 3-(2-Amino-4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)propanal.
Reduction: 3-(2-Amino-4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)propanamine.
Substitution: Various substituted pyrimidines depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, 3-(2-Amino-4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)propanenitrile is studied for its potential as an enzyme inhibitor. Its structural similarity to nucleotides makes it a candidate for targeting specific enzymes involved in DNA and RNA synthesis.
Medicine
Medically, this compound is explored for its potential antiviral and anticancer properties. Its ability to interfere with nucleotide synthesis pathways makes it a promising candidate for drug development.
Industry
In industry, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it valuable for producing a wide range of products.
Mechanism of Action
The mechanism by which 3-(2-Amino-4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)propanenitrile exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it can bind to the active site of enzymes involved in nucleotide synthesis, blocking their activity and thus inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-oxo-1,6-dihydropyrimidine: Lacks the propanenitrile side chain.
3-(2-Amino-4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid: Contains a carboxylic acid group instead of a nitrile group.
2,4-Diamino-6-oxo-1,6-dihydropyrimidine: Contains an additional amino group.
Uniqueness
The presence of the propanenitrile side chain in 3-(2-Amino-4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)propanenitrile distinguishes it from other similar compounds
Properties
CAS No. |
6967-35-7 |
|---|---|
Molecular Formula |
C7H8N4O2 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
3-(2-amino-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)propanenitrile |
InChI |
InChI=1S/C7H8N4O2/c8-3-1-2-4-5(12)10-7(9)11-6(4)13/h1-2H2,(H4,9,10,11,12,13) |
InChI Key |
CIMJGWIFKONMOQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC1=C(N=C(NC1=O)N)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















